N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
Description
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is a sulfonamide derivative featuring a 1,2-oxazole core substituted with a phenyl group at the 3-position and a benzenesulfonamide moiety linked via a methyl group at the 5-position. The 1,2-oxazole ring contributes to its rigidity and electronic properties, while the sulfonamide group enhances solubility and binding interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-22(20,15-9-5-2-6-10-15)17-12-14-11-16(18-21-14)13-7-3-1-4-8-13/h1-11,17H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEKYSOEPDYESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide typically involves the reaction of 3-phenyl-1,2-oxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, leading to its anticancer effects .
Comparison with Similar Compounds
Compound II (LELHOB)
Structure : 1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide .
Key Differences :
- Replaces the sulfonamide group with a carboxamide.
- Substitutes the 1,2-oxazole with a 1,2,3-triazole ring.
- Introduces a 4-chlorophenyl substituent.
Implications : The triazole ring may enhance metabolic stability compared to oxazole, while the carboxamide group could alter hydrogen-bonding interactions with targets.
Compound 8PU
Structure : 5-Bromo-2-methoxy-N-(3-methyl-6-hydroxy-1,2-benzoxazol-5-yl)benzenesulfonamide .
Key Differences :
- Features a benzoxazole (fused benzene-oxazole) instead of a monocyclic oxazole.
- Includes bromine and methoxy substituents on the benzene ring. Bromine enhances electronegativity, possibly boosting cytotoxicity .
Analogues with Substituent Variations
Compound 5FZ
Structure : N-(3-Ethyl-6-methoxy-1,2-benzoxazol-5-yl)-4-methoxybenzenesulfonamide .
Key Differences :
- Substitutes the phenyl group on the oxazole with an ethyl moiety.
- Adds methoxy groups to both the benzoxazole and benzene rings. The dual methoxy substitution may modulate electronic effects on the sulfonamide’s acidity .
Compound 1903785-00-1
Structure : 3-Acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide .
Key Differences :
- Replaces the oxazole with an isoxazole-oxadiazole hybrid.
- Introduces a cyclopropyl group and acetyl substituent.
Implications : The oxadiazole ring offers additional hydrogen-bond acceptors, while the cyclopropyl group may sterically hinder metabolic degradation .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
Crystallographic and Stability Data
- Resolution and R-factors : Compound 11a (analogous to 5FZ) shows crystallographic resolution of 1.82 Å with Rwork/Rfree = 0.205/0.260, indicating moderate structural stability .
- Thermal Motion (B-factors) : Higher B-factors (33.82 Ų for protein atoms in 5FZ) suggest flexibility in the sulfonamide linkage .
Biological Activity
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 348.38 g/mol. Its structure features a benzenesulfonamide moiety linked to a 1,2-oxazole ring, which is significant for its biological activity.
Research indicates that compounds containing the benzenesulfonamide structure often exhibit inhibition of various enzymes and receptors. For instance, sulfonamides have been shown to interact with carbonic anhydrases and endothelin receptors, influencing cardiovascular functions and inflammation pathways .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Anti-inflammatory Effects : This compound has been identified as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. Studies have shown that modifications in the structure can enhance its inhibitory potency against IL-1β release, a key inflammatory cytokine .
- Cardiovascular Impact : Similar compounds have demonstrated effects on perfusion pressure and coronary resistance in isolated heart models. The ability to modulate these parameters suggests potential applications in treating conditions like pulmonary hypertension .
- Antimicrobial Activity : Some analogs of sulfonamides exhibit antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial efficacy .
Case Studies and Experimental Data
A series of studies have explored the biological activity of this compound and related compounds:
Q & A
What are the recommended synthetic routes for N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide in academic research?
Level: Basic
Methodological Answer:
The compound is typically synthesized via condensation reactions. For example:
- Step 1: React 3-phenyl-1,2-oxazol-5-ylmethylamine with benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under nitrogen.
- Step 2: Optimize reaction conditions (temperature: 0–25°C, 12–24 hours) with a base like triethylamine to neutralize HCl byproducts .
- Step 3: Purify via recrystallization (methanol/dioxane) or column chromatography .
Key intermediates and reaction progress can be monitored using TLC or HPLC .
How can researchers characterize the crystallographic structure of this compound?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Step 1: Grow crystals via slow evaporation (methanol/water) or diffusion methods.
- Step 2: Collect diffraction data using a synchrotron or in-house diffractometer.
- Step 3: Solve and refine the structure using SHELX (for small molecules) or WinGX for data integration .
- Step 4: Visualize molecular geometry and packing with ORTEP-3 .
Hydrogen bonding and torsion angles are critical for validating the sulfonamide-oxazole linkage .
What analytical techniques are critical for confirming purity and identity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- H/C NMR confirms regiochemistry (e.g., oxazole proton signals at δ 6.5–7.5 ppm; sulfonamide NH ~δ 10 ppm) .
- Mass Spectrometry (HRMS):
- ESI-MS or MALDI-TOF validates molecular ion peaks (e.g., [M+H] at m/z 341.08) .
- HPLC:
How should researchers address discrepancies between spectroscopic data and computational modeling?
Level: Advanced
Methodological Answer:
- Step 1: Cross-validate computational models (DFT or molecular mechanics) with experimental SC-XRD bond lengths/angles .
- Step 2: Re-examine NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Step 3: Recalculate computational parameters (e.g., solvent effects in DFT) if deviations exceed 5% .
Contradictions may arise from dynamic effects (e.g., rotameric states) not captured in static models .
What strategies analyze hydrogen bonding in the crystal lattice?
Level: Advanced
Methodological Answer:
- Graph Set Analysis:
- Topology Tools:
- Software like Mercury (CCDC) maps interaction networks. For example, sulfonamide NH often donates to oxazole N or π-systems .
- Thermal Ellipsoids:
- Assess disorder or flexibility in hydrogen-bonded moieties using anisotropic displacement parameters .
What computational approaches predict biological interactions?
Level: Advanced
Methodological Answer:
- Molecular Docking:
- MD Simulations:
- QSAR Modeling:
- Corlate substituent effects (e.g., phenyl vs. methyl groups) with activity using Hammett σ constants .
How can reaction conditions be optimized to improve yield?
Level: Advanced
Methodological Answer:
- Catalyst Screening:
- Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate sulfonamide bond formation .
- Solvent Effects:
- Compare yields in DMSO (polar aprotic) vs. ethanol (protic). DMSO may enhance solubility but increase side reactions .
- Microwave-Assisted Synthesis:
- Reduce reaction time (2–4 hours vs. 24 hours) while maintaining >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
